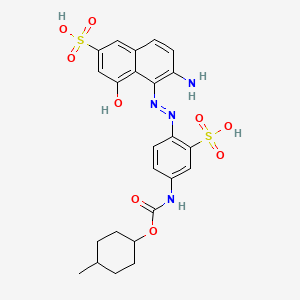
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in the dye and pigment industry due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulphonic acid group.
Amidation: The final step involves amidation to introduce the 4-methylcyclohexyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid: Known for its unique color properties and stability.
Other Azo Compounds: Similar in structure but may differ in color intensity and stability.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique properties such as high stability, intense coloration, and versatility in various applications.
Propriétés
Numéro CAS |
59405-30-0 |
|---|---|
Formule moléculaire |
C24H26N4O9S2 |
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
6-amino-4-hydroxy-5-[[4-[(4-methylcyclohexyl)oxycarbonylamino]-2-sulfophenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H26N4O9S2/c1-13-2-6-16(7-3-13)37-24(30)26-15-5-9-19(21(11-15)39(34,35)36)27-28-23-18(25)8-4-14-10-17(38(31,32)33)12-20(29)22(14)23/h4-5,8-13,16,29H,2-3,6-7,25H2,1H3,(H,26,30)(H,31,32,33)(H,34,35,36) |
Clé InChI |
DSSGQLRLUSQWRK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


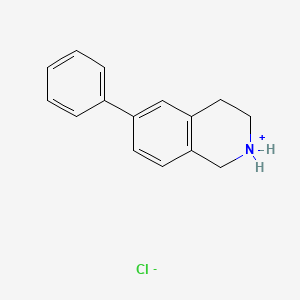


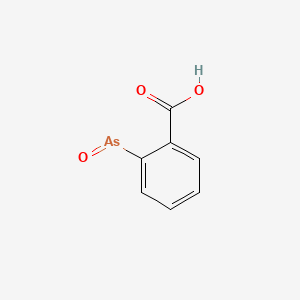
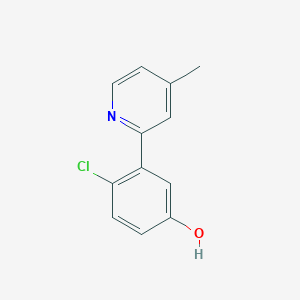

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
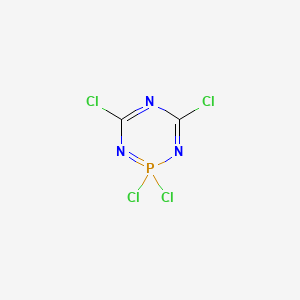
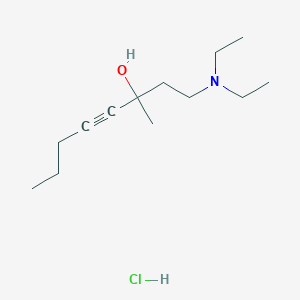
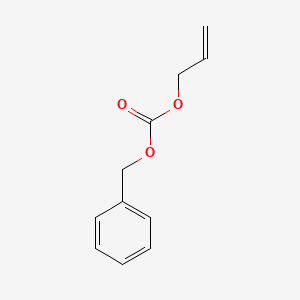
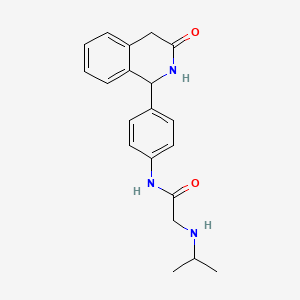
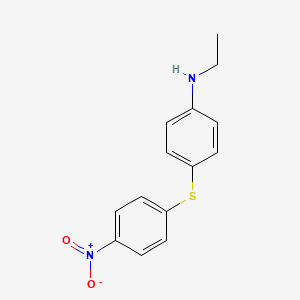
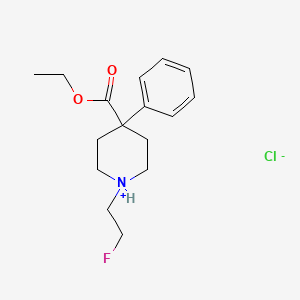
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)
